molecular formula C10H10BrNO3 B11791907 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid

7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid

Cat. No.: B11791907
M. Wt: 272.09 g/mol
InChI Key: XIVNWWAQCIMWHB-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid is a chemical compound that belongs to the class of oxazepines This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position on the tetrahydrobenzo[f][1,4]oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent in the presence of TEBA (tetraethylammonium bromide) and sodium bicarbonate . This intermediate can then be further reacted to introduce the carboxylic acid group at the 5th position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce a variety of functional groups such as alkyl, aryl, or other heteroatoms.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used. Detailed studies would be required to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid

InChI

InChI=1S/C10H10BrNO3/c11-6-1-2-8-7(5-6)9(10(13)14)12-3-4-15-8/h1-2,5,9,12H,3-4H2,(H,13,14)

InChI Key

XIVNWWAQCIMWHB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C(N1)C(=O)O

Origin of Product

United States

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